molecular formula C18H13Cl2IN2O2S B611553 UGM-IN-2 CAS No. 1027102-49-3

UGM-IN-2

Cat. No. B611553
CAS RN: 1027102-49-3
M. Wt: 519.17
InChI Key: NKSSGZVAKZWFBT-UHFFFAOYSA-N
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Description

UGM-IN-2 is a novel inhibitor of UGM, impeding C. glutamicum growth.

Scientific Research Applications

Philosophical Foundations of Scientific Development at UGM

Dental Research and Publication at UGM

The Faculty of Dentistry at UGM aims to contribute significantly to the university's vision of becoming a World Class Research University. The faculty emphasizes the importance of research and publication in achieving this vision. It acknowledges the growth in research development but also recognizes the need for stronger publication, particularly in academic journals. The faculty aims to publish “The Indonesian Journal of Dental Research,” to provide a scientific medium for sharing research progress and achievements in oral and dental sciences, both locally and internationally. The journal is envisioned as an information portal and a scientific platform for dental and oral sciences in Indonesia and the Asian region (Sudarso, 2010).

Research Training in Medical Education at UGM

Aga Khan University Medical College (AKUMC) recognizes the importance of health research training in medical education. The undergraduate medical education (UGME) curriculum at AKUMC is designed to develop students into critical thinkers capable of conducting basic science research. Research is a core theme throughout the five-year program, with a designated research-based community health sciences (CHS) course in Year 4. A novel "Introduction to Research" module introduced in Year 2 aims to provide students with the intellectual tools to investigate new problems and critically evaluate data. This module, along with the Year 4 CHS rotation, plays a crucial role in promoting a research culture among students and is considered a valuable addition to the medical curriculum (Ghias, Siddiqui, & Ahmed, 2013).

properties

CAS RN

1027102-49-3

Product Name

UGM-IN-2

Molecular Formula

C18H13Cl2IN2O2S

Molecular Weight

519.17

IUPAC Name

2-[4-(2,4-Dichloro-phenyl)-thiazol-2-ylamino]-3-(4-iodo-phenyl)-propionic acid

InChI

InChI=1S/C18H13Cl2IN2O2S/c19-11-3-6-13(14(20)8-11)16-9-26-18(23-16)22-15(17(24)25)7-10-1-4-12(21)5-2-10/h1-6,8-9,15H,7H2,(H,22,23)(H,24,25)

InChI Key

NKSSGZVAKZWFBT-UHFFFAOYSA-N

SMILES

O=C(O)C(NC1=NC(C2=CC=C(Cl)C=C2Cl)=CS1)CC3=CC=C(I)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UGM-IN-2;  UGM IN 2;  UGMIN2;  UGM inhibitor-2;  UGM inhibitor 2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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